Sulfamerazine

概要

説明

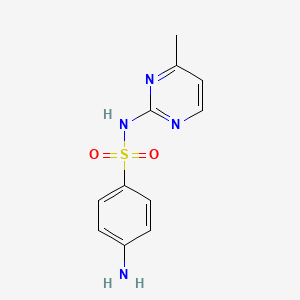

スルファメرازィン: は、さまざまな細菌感染症の治療に使用されるスルホンアミド系抗菌剤です。スルファニルアミドの誘導体であり、幅広い種類の細菌に対して効果的なことが知られています。 スルファメرازィンの化学式はC₁₁H₁₂N₄O₂S で、分子量は264.30 g/molです .

準備方法

合成経路と反応条件: スルファメرازィンは、4-アミノ-N-(4-メチル-2-ピリミジニル)ベンゼンスルホンアミドと適切な試薬を反応させることによって合成されます。合成には以下の手順が含まれます。

スルホンアミドの形成: 4-アミノベンゼンスルホンアミドと4-メチル-2-クロロピリミジンを水酸化ナトリウムなどの塩基の存在下で反応させる。

工業生産方法: スルファメرازィンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: 大規模反応器を使用して、4-アミノベンゼンスルホンアミドと4-メチル-2-クロロピリミジンの反応を実施します。

精製と品質管理: 生成物は結晶化によって精製され、純度と効力を確認するための品質管理試験を受けます.

化学反応の分析

反応の種類: スルファメرازィンは、以下を含むさまざまな化学反応を起こします。

酸化: スルファメرازィンは酸化されてスルホン誘導体を生成する可能性があります。

還元: スルファメرازィンの還元は、アミン誘導体の生成につながる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を酸性または塩基性条件下で使用します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。

主な生成物:

酸化生成物: スルホン誘導体。

還元生成物: アミン誘導体。

置換生成物: 置換されたスルホンアミド誘導体.

科学的研究の応用

Sulfamerazine is a sulfonamide antibacterial agent used for the prevention and treatment of bacterial infections, including urinary tract infections, eye infections, meningitis, and influenza . It is a monomethyl derivative of sulfadiazine and was first described by Robin and his associates .

Pharmaceutical Applications

- Antibacterial Agent this compound is used to treat various bacterial infections . Sulfa drugs, including this compound, contain an N-substituted sulfonamide group and act by inhibiting the bacterial synthesis of dihydrofolic acid .

- Lower Toxicity this compound was investigated as a therapeutic alternative to sulfadiazine due to the renal complications associated with sulfadiazine therapy .

- Improved Drug Delivery Systems Studies have explored the interactions between this compound and cyclodextrins to improve its pharmaceutical properties. Cyclodextrins can reduce the toxicity of this compound and enhance its applications .

Scientific Research Applications

- Analysis of Pharmaceuticals this compound is used in analytical chemistry for multi-residue analysis in soils and other environmental samples . It can be analyzed using coupled-column reversed-phase liquid chromatography with UV detection .

- Gene Expression Studies this compound-coated silver nanoparticles are used in gene therapy and medical diagnostic procedures .

- Inhibition of Carbonic Anhydrase this compound derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

- Drug Modeling this compound is used in theoretical studies to determine its ionization constants and design nano drug models .

Mitigation of Adverse Effects

- Toxicity Reduction Research indicates that combining this compound with cyclodextrins can diminish its adverse effects. Pollen germination tests have demonstrated a reduction in this compound toxicity when combined with β-CD .

- Cellular Studies Studies on BY-2 cells showed that this compound treatments had varied effects on cell weight, with the effects modified by the presence of cyclodextrins .

Antimicrobial Activity

- Broad Spectrum this compound has demonstrated antimicrobial activity against both gram-negative (Escherichia coli) and gram-positive (Staphylococcus) bacteria .

- Schiff-Base Complexes this compound can form Schiff-base complexes, which can enhance its biological activity .

Solubility

- Solubility Improvement this compound is more soluble in water than sulfadiazine . The interaction with cyclodextrins further enhances its solubility .

Studies

作用機序

スルファメرازィンは、細菌におけるジヒドロ葉酸の合成を阻害することによって、抗菌効果を発揮します。パラアミノ安息香酸(PABA)と競合して、ジヒドロプテロ酸合成酵素に結合します。この阻害は、細菌の増殖と複製に不可欠な葉酸の形成を防ぎます。 その結果、スルファメرازィンは細菌の増殖と増殖を阻害する、静菌剤です .

類似の化合物との比較

スルファメرازィンは、スルホンアミド系抗生物質に属し、いくつかの類似の化合物があります。

スルファメザジン: 構造は似ていますが、メチル基が追加されているため、特定の細菌株に対してより効果的です。

スルファジアジン: トキソプラズマ症の治療に、ピリメタミンと組み合わせて使用されます。

スルファメトキサゾール: トリメトプリムと組み合わせて、さまざまな細菌感染症の治療に使用されます.

スルファメرازィンの独自性: スルファメرازィンは、特定の構造のためにユニークです。その構造により、幅広い種類の細菌に対して効果を発揮します。 ジヒドロ葉酸合成を阻害する能力は、ヒトと獣医学の両方において、貴重な抗菌剤となっています .

類似化合物との比較

Sulfamerazine is part of the sulfonamide class of antibiotics, which includes several similar compounds:

Sulfamethazine: Similar in structure but has an additional methyl group, making it more effective against certain bacterial strains.

Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

Sulfamethoxazole: Often combined with trimethoprim to treat a variety of bacterial infections.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to be effective against a broad spectrum of bacteria. Its ability to inhibit dihydrofolic acid synthesis makes it a valuable antibacterial agent in both human and veterinary medicine .

生物活性

Sulfamerazine, a sulfonamide antibiotic, is primarily known for its bacteriostatic properties, which inhibit bacterial growth by interfering with folate synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, antimicrobial efficacy, cytotoxicity studies, and interactions with other compounds.

This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of dihydrofolic acid from para-aminobenzoic acid (PABA) and pteridine. By inhibiting this enzyme, this compound effectively reduces the availability of folate necessary for nucleic acid synthesis, thereby hindering bacterial growth and replication .

Antimicrobial Efficacy

This compound demonstrates significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected pathogens:

| Pathogen | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Variable sensitivity |

| Enterococcus faecalis | Sensitive |

| Candida albicans | Moderate sensitivity |

Recent studies have shown that this compound exhibits enhanced antimicrobial activity when complexed with metal ions such as Ru(III). These complexes not only improve penetration through bacterial membranes but also enhance binding to microbial DNA, leading to increased efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on normal and cancer cell lines. The results indicate that while this compound is effective against bacteria, it can also exhibit cytotoxic effects on human cells. A study comparing the viability of normal (HaCaT) and cancer cells (MCF-7, PC3) revealed that higher concentrations of this compound led to significant reductions in cell viability. For instance:

- MCF-7 Cells : 48% reduction in viability at 200 µM after 24 hours.

- PC3 Cells : Similar trends were observed, indicating a dose-dependent cytotoxic effect .

Case Studies and Clinical Evaluations

Clinical evaluations have highlighted this compound's therapeutic potential in treating various infections. A notable study involving 116 patients at the University of Minnesota Hospitals demonstrated its effectiveness in managing urinary tract infections and skin infections while noting lower toxicity compared to other sulfonamides . The findings suggested that this compound could be a viable option for patients requiring sulfonamide treatment with fewer adverse effects.

Interactions with Cyclodextrins

Recent research has explored the interaction between this compound and cyclodextrins, which are known to enhance drug solubility and reduce toxicity. In experiments involving pollen germination and BY-2 cell assays, combinations of this compound with β-cyclodextrin showed improved germination rates compared to this compound alone. This suggests that cyclodextrins may mitigate some adverse effects associated with this compound while maintaining its antimicrobial properties .

特性

IUPAC Name |

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023612 | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.04e-01 g/L | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfamerazine is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase). Sulfamerazine is bacteriostatic in nature. Inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA. | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

127-79-7 | |

| Record name | Sulfamerazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamerazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamerazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1SAB295F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 °C | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sulfamerazine?

A1: this compound, a sulfonamide antibiotic, primarily targets bacterial growth by inhibiting the biosynthesis of folic acid. [, , , , , ] It achieves this by competitively inhibiting dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. [, ] This disrupts the synthesis of essential nucleic acids in bacteria, ultimately leading to growth inhibition and cell death.

Q2: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H12N4O2S and a molecular weight of 264.3 g/mol. [, , , , ]

Q3: Are there any spectroscopic data available for this compound?

A4: Yes, research commonly employs techniques like UV spectrophotometry for this compound detection and quantification. [, , , ] UV detection is often coupled with HPLC for analysis. [, , , ] Additionally, surface-enhanced Raman spectroscopy (SERS) has shown promise for this compound detection in complex matrices like fish muscle. []

Q4: Is there information on this compound's performance under various conditions?

A5: While specific material compatibility data are limited in the provided research, studies highlight the impact of factors like pH on this compound's solubility and stability. [, , , ] Understanding its behavior under different pH conditions is crucial for formulation development and predicting its fate in biological and environmental systems. []

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research focuses on this compound's role as a therapeutic agent and doesn't delve into its potential catalytic properties. Therefore, we lack information regarding its involvement in reaction mechanisms, selectivity, or catalytic applications.

Q6: Have computational methods been applied to study this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to analyze the molecular structure and interactions of this compound polymorphs. [] These studies offer valuable insights into the drug's solid-state properties and can aid in understanding its physicochemical behavior.

Q7: How do structural modifications of this compound affect its activity?

A8: Comparing this compound's activity to related sulfonamides like Sulfadiazine and Sulfamethazine reveals the impact of even minor structural changes on factors like absorption, metabolism, and excretion. [, , ] For instance, the presence and position of methyl groups in the pyrimidine ring can influence the drug's pharmacokinetic profile. []

Q8: What are the challenges in formulating this compound?

A9: Research indicates that this compound's solubility is pH-dependent, posing challenges in formulating stable and bioavailable dosage forms. [, , , ] Studies explore strategies like microencapsulation using pectin-gelatin complex coacervates to improve its delivery and control its release. []

Q9: What is the primary route of this compound elimination?

A10: Studies in various animal models, including sheep, calves, and cows, consistently demonstrate that this compound is primarily eliminated through renal excretion. [, , , ] Both the unchanged drug and its metabolites, mainly acetylthis compound, are found in the urine. [, ]

Q10: Does this compound cross the blood-brain barrier?

A12: While the provided studies don't explicitly investigate this compound's ability to cross the blood-brain barrier, its use in treating meningitis suggests that it can achieve therapeutic concentrations in the central nervous system. [, ]

Q11: What types of bacterial infections has this compound been effective against in research?

A13: Research demonstrates this compound's in vitro and in vivo efficacy against various bacterial species, including those causing furunculosis in trout (Bacterium salmonicida), pullorum disease in chickens (Salmonella pullorum), and mastitis in cattle (Streptococcus agalactiae). [, , , , ] It shows promise as a therapeutic option for bacterial infections in both humans and animals.

Q12: Has resistance to this compound been reported?

A14: While the provided research doesn't extensively discuss this compound resistance, it acknowledges that bacteria can develop resistance to sulfonamides. [] Understanding the mechanisms and prevalence of resistance is crucial for guiding appropriate antibiotic use and mitigating the development of resistant strains.

Q13: Are there any toxicological concerns associated with this compound?

A15: While generally considered safe, some studies report potential toxicological effects of this compound, particularly with prolonged use or high dosages. [, , , , ] One study observed that high doses of this compound in trout feed could negatively impact growth, highlighting the importance of optimizing dosages to balance therapeutic efficacy and potential adverse effects. []

Q14: Are there ongoing efforts to improve this compound delivery?

A16: Yes, researchers are exploring novel drug delivery systems, such as microencapsulation, to enhance this compound's therapeutic efficacy. [] One study investigated the use of pectin-gelatin complex coacervates to encapsulate this compound, potentially leading to improved drug stability, controlled release, and targeted delivery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。